molecular formula C21H21FN2O4 B2718549 N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-fluoro-4-methylphenyl)propanamide CAS No. 2034404-08-3

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-fluoro-4-methylphenyl)propanamide

Cat. No.: B2718549
CAS No.: 2034404-08-3
M. Wt: 384.407
InChI Key: YUZCWZRKYBXPCM-UHFFFAOYSA-N
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Description

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-fluoro-4-methylphenyl)propanamide is a complex organic compound that features a combination of oxazolidinone and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-fluoro-4-methylphenyl)propanamide typically involves multi-step organic reactions. The starting materials often include oxazolidinone derivatives and substituted phenyl compounds. Common synthetic routes may involve:

    Formation of the oxazolidinone ring: This can be achieved through cyclization reactions involving amino acids or their derivatives.

    Substitution reactions: Introduction of the phenyl groups through nucleophilic aromatic substitution or Friedel-Crafts acylation.

    Amide bond formation: Coupling of the oxazolidinone derivative with the substituted phenyl compound using reagents like carbodiimides or coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-fluoro-4-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of advanced materials or as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-fluoro-4-methylphenyl)propanamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)acetamide
  • N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(4-methylphenyl)propanamide
  • N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(3-chloro-4-methylphenyl)propanamide

Uniqueness

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-fluoro-4-methylphenyl)propanamide is unique due to the presence of the fluoro and methyl substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. These substituents may enhance its stability, alter its binding affinity to molecular targets, or modify its pharmacokinetic properties.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-fluoro-4-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O4/c1-14-7-8-15(11-17(14)22)9-10-19(25)23-18(16-5-3-2-4-6-16)12-24-20(26)13-28-21(24)27/h2-8,11,18H,9-10,12-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZCWZRKYBXPCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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